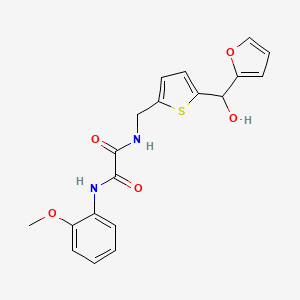![molecular formula C15H18ClNO3S B2474295 (2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705271-08-4](/img/structure/B2474295.png)
(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H18ClNO3S and its molecular weight is 327.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure Characterization : The compound has been synthesized and characterized using various techniques like NMR, HRMS, and X-ray crystallography. Studies like those by Wu et al. (2015) and Guo et al. (2015) focus on similar compounds, providing insight into their molecular configuration and crystal structure, highlighting intermolecular hydrogen bonds and other structural details (Wu, Guo, Zhang, & Xia, 2015) (Guo, Zhang, & Xia, 2015).
Biological Activities
- Anticancer and Antimicrobial Properties : Some derivatives of similar compounds have been explored for their biological activities. Katariya et al. (2021) synthesized compounds that demonstrated notable anticancer and antimicrobial properties (Katariya, Vennapu, & Shah, 2021).
- Nematicidal Activity : Compounds derived from azabicyclo[3.2.1]octane, such as those studied by Xu et al. (2021) and Li et al. (2020), show significant nematicidal activity, highlighting their potential use in agriculture (Xu, Yang, Wang, & Song, 2021) (Li, Lu, Zhang, Peng, & Song, 2020).
Chemical Process Development
- Process Development for Pharmaceutical Manufacturing : The development of efficient processes for synthesizing related compounds is critical. For instance, Kopach et al. (2010) describe a process for synthesizing a related compound, highlighting improvements in yield, purity, and environmental impact (Kopach et al., 2010).
Wirkmechanismus
Target of Action
The compound, also known as 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, primarily targets Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves its selectivity by avoiding inhibition of JAK2 and JAK3 . The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is associated with Th1 and Th17 cell differentiation and activation . This pathway has been implicated in the pathogenesis of psoriasis and inflammatory bowel diseases (IBD), making JAK1 and TYK2 highly attractive targets for the treatment of these disorders .
Pharmacokinetics
The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied animal models . .
Result of Action
The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, due to the unique structure of the skin, the efficacy of topically applied JAK inhibitors for treating atopic dermatitis (AD) can be limited . This compound, when prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-21(19,20)12-8-10-6-7-11(9-12)17(10)15(18)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFGLNVKOBQUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

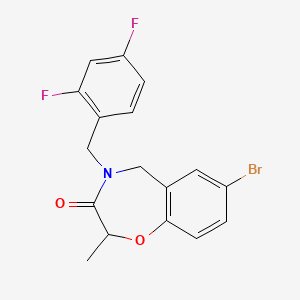
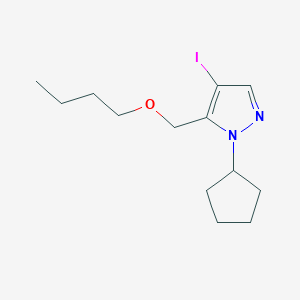
![2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2474214.png)
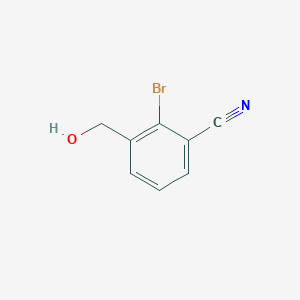

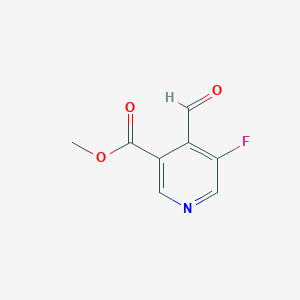
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2474221.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2474227.png)

![6-[5-(1-Phenylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2474229.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)
![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2474231.png)
